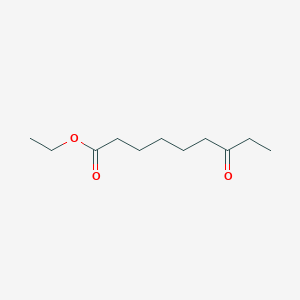

Ethyl 7-oxononanoate

描述

属性

IUPAC Name |

ethyl 7-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-10(12)8-6-5-7-9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNARZJMTUBIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645667 | |

| Record name | Ethyl 7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104092-78-6 | |

| Record name | Ethyl 7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Ozonolysis and Fragmentation

The oxidative cleavage of alkenes offers a route to ketones and aldehydes. OSTI’s mechanistic study on 4-octene cleavage reveals that tungsten-peroxo complexes catalyze epoxidation, followed by diol formation and oxidative cleavage to aldehydes. For ethyl 7-oxononanoate:

-

Epoxidation of 7-Tetradecene :

Using hydrogen peroxide and a tungsten catalyst, 7-tetradecene undergoes epoxidation to form 7,8-epoxytetradecane. -

Diol Formation and Cleavage :

Acidic hydrolysis of the epoxide yields 7,8-tetradecanediol, which undergoes oxidative cleavage with periodic acid to produce heptanal and 7-oxononanoic acid. Esterification completes the synthesis.

Challenges :

-

Selectivity for ketone formation requires precise control of reaction conditions.

-

Competitive decomposition of hydrogen peroxide reduces efficiency.

Biocatalytic Cascades

Enzyme-Catalyzed Condensation

The chemo-biocatalytic cascade described in ACS Sustainable Chemistry & Engineering leverages thermostable enzymes for sustainable synthesis. Thermus thermophilus 8-amino-7-oxononanoate synthase (AONS) catalyzes the condensation of glycine with acyl-CoA derivatives. For this compound:

-

Substrate Engineering :

Replacement of pimeloyl-CoA with hexanoyl-CoA redirects the enzyme’s activity to form 7-oxononanoic acid instead of its amino analog. -

Esterification with Ethanol :

Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 7-oxononanoic acid with ethyl acetate, achieving >90% conversion under mild conditions.

Advantages :

-

Eliminates toxic solvents and high-temperature steps.

-

Coenzyme A (CoASH) recycling via acetyl-CoA synthetase reduces costs.

Esterification of 7-Oxononanoic Acid

Acid-Catalyzed Fischer Esterification

Direct esterification of 7-oxononanoic acid with ethanol employs sulfuric acid as a catalyst.

Procedure :

-

Equimolar amounts of acid and ethanol are refluxed at 110°C for 6 hours.

-

Excess ethanol drives the equilibrium toward ester formation, yielding 85% product after distillation.

Limitations :

-

Requires anhydrous conditions to prevent hydrolysis.

-

Energy-intensive due to high reflux temperatures.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reaction | 43 | -10 to 80 | Scalable, well-established | Requires halogenated starting materials |

| Oxidative Cleavage | 55 | 25–70 | High selectivity | Complex workup, low atom economy |

| Biocatalytic Cascade | 87 | 70 | Sustainable, mild conditions | Enzyme cost and stability |

| Fischer Esterification | 85 | 110 | Simple, one-step | Energy-intensive, equilibrium-limited |

化学反应分析

Types of Reactions: Ethyl 7-oxononanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products:

Oxidation: Nonanoic acid derivatives.

Reduction: 7-hydroxy nonanoate derivatives.

Substitution: Various substituted esters and amides.

科学研究应用

Ethyl 7-oxononanoate is used in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research on its derivatives explores potential pharmaceutical applications.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals

作用机制

The mechanism of action of ethyl 7-oxononanoate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of different products depending on the reaction conditions .

相似化合物的比较

Phenyl-Substituted Derivatives

Compounds with aromatic substituents exhibit distinct electronic and steric effects, influencing their reactivity and biological activity.

Ethyl 7-(4-Methoxyphenyl)-7-oxoheptanoate

- Structure : Features a 4-methoxy phenyl group at the ketone position.

- Key Properties :

- Enhanced lipophilicity due to the methoxy group, improving cellular membrane permeability .

- Applications: Intermediate in pharmaceutical synthesis (e.g., neuroprotective agents) and organic building blocks.

- Synthesis : Multi-step reaction involving Friedel-Crafts acylation, with optimization for industrial scale using continuous flow reactors .

Ethyl 7-(3-Chlorophenyl)-7-oxoheptanoate

- Structure : Chlorine substituent at the 3-position of the phenyl ring.

- Key Properties :

- Increased electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions .

- Applications: Precursor for agrochemicals and kinase inhibitors.

Comparative Table: Phenyl-Substituted Derivatives

| Compound | Substituent | Unique Feature | Application | Reference |

|---|---|---|---|---|

| Ethyl 7-(4-Methoxyphenyl)-7-oxoheptanoate | 4-OCH3 | High lipophilicity | Neuroprotective drug intermediates | |

| Ethyl 7-(3-Chlorophenyl)-7-oxoheptanoate | 3-Cl | Electrophilic reactivity | Agrochemical synthesis | |

| Ethyl 7-(4-Hydroxyphenyl)-7-oxoheptanoate | 4-OH | Hydrogen-bonding capacity | Antioxidant research |

Heterocyclic Derivatives

Incorporation of nitrogen- or sulfur-containing rings modifies electronic properties and bioactivity.

Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate

- Structure : Thiomorpholine ring linked via a methylene bridge to the phenyl group.

- Key Properties :

- Sulfur atom enhances binding to amyloid fibrils, relevant in Alzheimer’s research .

- Applications: Fluorescent probes for protein aggregation studies.

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate

- Structure : Pyrrolidine ring instead of thiomorpholine.

- Key Properties :

- Improved blood-brain barrier penetration due to reduced polarity .

- Applications: Cognitive enhancers and neuroprotective agents.

Comparative Table: Heterocyclic Derivatives

| Compound | Heterocycle | Biological Activity | Application | Reference |

|---|---|---|---|---|

| Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate | Thiomorpholine | Amyloid fibril binding | Neurodegenerative disease research | |

| Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate | Pyrrolidine | Enhanced BBB penetration | Cognitive enhancement |

Functional Group Variants

Modifications to the carbonyl or ester groups alter reactivity and pharmacokinetics.

Ethyl 7-cyano-2-oxoheptanoate

- Structure: Cyano (-CN) and ketone (=O) groups.

- Key Properties: Dual reactivity: Cyano group participates in nucleophilic additions, while the ketone undergoes redox reactions . Applications: Building block for β-lactam antibiotics and fluorescent dyes.

Ethyl 7-chloro-2-oxoheptanoate

- Structure: Chlorine substituent replaces cyano.

- Key Properties :

- Moderate enzyme inhibition due to halogen electronegativity .

Comparative Table: Functional Group Variants

| Compound | Functional Group | Reactivity Profile | Application | Reference |

|---|---|---|---|---|

| Ethyl 7-cyano-2-oxoheptanoate | -CN, =O | Nucleophilic addition, redox | Antibiotic synthesis | |

| Ethyl 7-chloro-2-oxoheptanoate | -Cl, =O | Electrophilic substitution | Enzyme inhibition studies |

Chain Length and Positional Isomers

Variations in carbon chain length or ketone position influence metabolic pathways.

Ethyl 8-oxo-8-[4-hexylphenyl]octanoate

- Structure : Extended carbon chain (C8 vs. C7) with a hexylphenyl group.

- Key Properties :

- Longer chain increases hydrophobicity, favoring lipid membrane interactions .

- Applications: Surfactant research and drug delivery systems.

Comparative Insight :

- Shorter chains (e.g., Ethyl 6-oxohexanoate derivatives) exhibit faster metabolic clearance but reduced tissue retention .

生物活性

Ethyl 7-oxononanoate, a compound with the chemical formula CHO, has garnered attention in various fields of biological and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

This compound is classified as a ketone and an ester. Its structure features a ketone group at the seventh carbon position of a nonanoate chain, which influences its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound is involved in enzyme-catalyzed reactions, particularly those related to metabolic pathways. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes.

- Reactive Oxygen Species (ROS) Generation : this compound has been studied for its ability to generate reactive oxygen species in cellular environments. This property is significant in cancer research, where ROS are known to induce cytotoxic effects on cancer cells by overwhelming their antioxidant defenses .

- Nucleophilic Addition : The ketone group can participate in nucleophilic addition reactions, which are critical in various biochemical pathways. This reactivity is essential for the compound's role in synthetic organic chemistry and potential therapeutic applications.

1. Medicinal Chemistry

Research has indicated that derivatives of this compound may have therapeutic potential. Its derivatives are being explored for various pharmacological applications, including anti-inflammatory and anticancer activities. For instance, studies have shown that modifications to the ethyl ester group can enhance bioactivity against specific cancer cell lines .

2. Enzyme Studies

This compound serves as a model compound in studies investigating enzyme kinetics and mechanisms. Its interactions with enzymes such as lipases and esterases provide insights into metabolic pathways involving fatty acids and their derivatives.

3. Industrial Applications

In the fragrance and flavor industry, this compound is utilized due to its pleasant aroma profile. Its chemical properties allow it to be incorporated into various formulations, enhancing sensory attributes.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through ROS-mediated pathways, demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Enzymatic Reactions

In another study focusing on enzyme-catalyzed reactions, this compound was used as a substrate for lipase enzymes. The reaction kinetics were analyzed, revealing that the compound's structure significantly influenced the rate of hydrolysis compared to other fatty acid esters .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 184.28 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activities | Anticancer, enzymatic substrate |

常见问题

Q. How can topological data analysis (TDA) and geometric deep learning resolve structural ambiguities in this compound’s protein-binding interactions?

- Methodological Answer: Apply TDA to protein pocket landscapes (e.g., using discrete multiparameter persistence to quantify pocket geometry) . Train geometric deep learning models on structural datasets (e.g., PDB entries) to predict binding affinities. Validate predictions via molecular dynamics simulations and compare with experimental binding assays (e.g., surface plasmon resonance). Address discrepancies by analyzing energy landscapes and solvent accessibility .

Q. What experimental and computational strategies resolve contradictions between spectroscopic data and theoretical reactivity models for this compound?

- Methodological Answer: For discrepancies in ketone reactivity:

- Experimental : Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps.

- Computational : Perform density functional theory (DFT) calculations to map reaction pathways and compare activation energies with experimental Arrhenius plots.

Use error analysis (e.g., confidence intervals for rate constants) and sensitivity testing in computational models to identify outlier assumptions .

Q. How should researchers design kinetic studies to investigate this compound’s role in enzymatic systems like 8-amino-7-oxononanoate synthase (bioF)?

- Methodological Answer:

- Variable Control : Fix enzyme concentration and vary substrate (this compound) levels to determine Michaelis-Menten parameters (Km, Vmax).

- Data Collection : Use stopped-flow spectrophotometry to monitor real-time product formation.

- Validation : Compare with structural data (e.g., X-ray crystallography of bioF-enzyme complexes) to correlate kinetic behavior with active-site geometry.

Include error bars (standard deviation) and statistical tests (e.g., t-test for triplicate runs) .

Q. What methodologies are recommended for analyzing this compound’s stability under varying environmental conditions (pH, temperature)?

- Methodological Answer:

- Accelerated Stability Testing : Use high-temperature/pressure chambers to simulate degradation pathways. Monitor via HPLC-MS to identify breakdown products.

- pH Studies : Titrate solutions across pH 2–12 and track ester hydrolysis via NMR. Apply Eyring equation to model pH-dependent degradation kinetics.

- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Data Presentation and Reproducibility

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be reported and addressed in publications?

- Methodological Answer: Disclose raw data in supplementary materials, including instrument calibration records. Replicate experiments with independent batches and cross-validate using alternative techniques (e.g., IR vs. Raman spectroscopy). Discuss potential sources of error (e.g., solvent impurities, magnetic field drift) and propose mechanistic hypotheses for anomalies (e.g., keto-enol tautomerism) .

Q. How can researchers ensure alignment between their hypotheses and experimental designs for studies involving this compound?

- Methodological Answer: Predefine success criteria (e.g., ≥95% purity, p < 0.05 significance thresholds) in a preregistered protocol. Use factorial design to test interactions between variables (e.g., temperature vs. catalyst loading). Regularly audit data for consistency with hypotheses and document deviations transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。